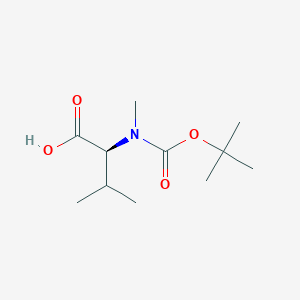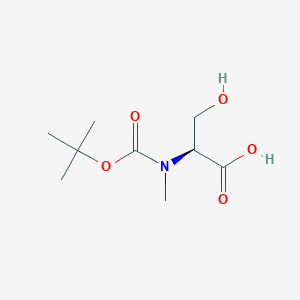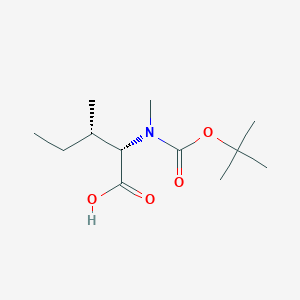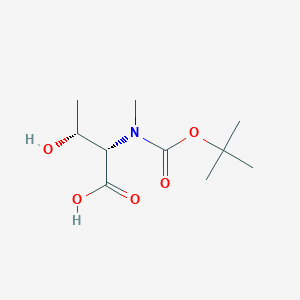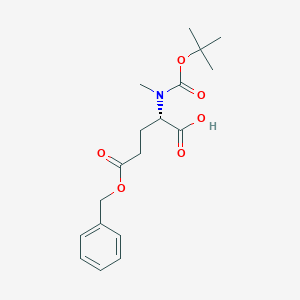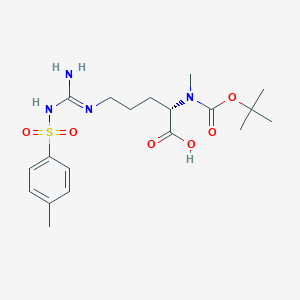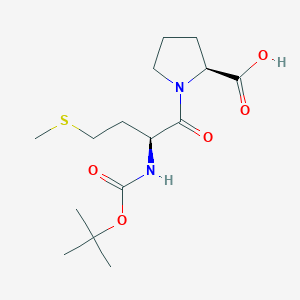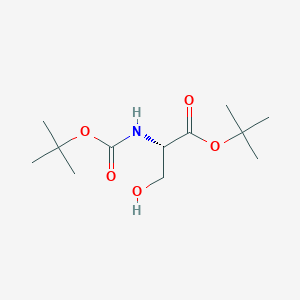
Boc-Ser-Otbu
Vue d'ensemble
Description
Boc-Ser-Otbu (BOC-SER-OTBU) is a synthetic, water-soluble, non-toxic, and highly stable compound that has been used in a variety of biochemical and physiological experiments. It is a combination of two amino acids, serine and BOC-protected threonine, and is used in a variety of applications, including protein labeling, enzyme activity assays, and protein structure studies. BOC-SER-OTBU is a versatile compound that can be used in a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
Peptide Synthesis : Boc-Ser-Otbu has been used in the synthesis of peptides, such as in the study by Hoogerhout et al. (2010) where it was utilized for preparing a heptapeptide corresponding to bovine pancreatic ribonuclease (Hoogerhout, Schattenkerk, & Kerling, 2010).
Cardioprotective Agent : A novel tetrapeptide derivative including Boc-Ser-Otbu, named PEP1261, demonstrated cardioprotective properties in isoproterenol-induced myocardial necrosis in rats, as researched by Manikandan et al. (2002) (Manikandan et al., 2002).
Opioid Receptor Studies : Rónai et al. (1995) utilized a peptide containing Boc-Ser-Otbu to study its properties as a delta-opioid receptor-selective competitive antagonist (Rónai et al., 1995).
Anti-inflammatory Agent : The peptide PEP1261, containing Boc-Ser-Otbu, showed potential as an anti-inflammatory agent in research focusing on neutrophil function by Meera et al. (1999) (Meera, Anand, Ramesh, & Puvanakrishnan, 1999).
Peptidomimetics Research : Roques (1992) discussed the application of Boc-Ser-Otbu in the field of peptidomimetics, particularly in relation to opioid receptors (Roques, 1992).
Treatment of Arthritis : Kumar et al. (2004) explored the use of a peptide containing Boc-Ser-Otbu for treating adjuvant-induced arthritis in rats (Kumar et al., 2004).
Inhibition of Apoptosis : Kumar et al. (2006) examined the effect of a tetrapeptide derivative (PEP1261) containing Boc-Ser-Otbu on inhibiting nitric oxide and caspase-3 mediated apoptosis in synovial fibroblasts (Kumar et al., 2006).
Proteasome Inhibition : Ma et al. (2011) synthesized and studied peptide aldehyde derivatives including Boc-Ser(OBzl)-Leu-Leucinal for their activity in inhibiting 20S proteasome (Ma et al., 2011).
Screening Organotin Compounds : Liu et al. (2017) applied a method combining surface-enhanced Raman spectroscopy with solid-phase microextraction for screening organotin compounds, relevant in environmental and toxicological studies (Liu et al., 2017).
Drug and Gene Delivery Research : Rowe-Rendleman et al. (2014) discussed the application of novel materials, including peptides, in drug and gene delivery to the posterior segment of the eye (Rowe-Rendleman et al., 2014).
Mécanisme D'action
Target of Action
Boc-Ser-Otbu, also known as N-tert-butoxycarbonyl-L-serine tert-butyl ester, is a derivative of the amino acid serine . The primary targets of Boc-Ser-Otbu are the proteins and enzymes that utilize serine in their structure or function. As an amino acid derivative, it plays a crucial role in protein synthesis and other biological processes.
Mode of Action
Boc-Ser-Otbu interacts with its targets by being incorporated into proteins during the process of protein synthesis . It is used as a building block in the formation of polypeptides, influencing the structure and function of the resulting proteins. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino group, preventing it from reacting prematurely during peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by Boc-Ser-Otbu are those involved in protein synthesis and metabolism. By influencing the composition of proteins, it can affect various downstream effects such as enzyme activity, signal transduction, and cellular functions .
Pharmacokinetics
As an amino acid derivative, it is expected to be absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of Boc-Ser-Otbu’s action are largely dependent on the specific proteins it is incorporated into. It can influence the function of these proteins, leading to a wide range of potential effects at the cellular level .
Action Environment
The action, efficacy, and stability of Boc-Ser-Otbu can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect its stability and reactivity . Furthermore, the presence of other molecules can influence its incorporation into proteins and its subsequent effects .
Propriétés
IUPAC Name |
tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZHQVMWJPBPI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427062 | |
| Record name | Boc-Ser-Otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser-Otbu | |
CAS RN |
7738-22-9 | |
| Record name | Boc-Ser-Otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




